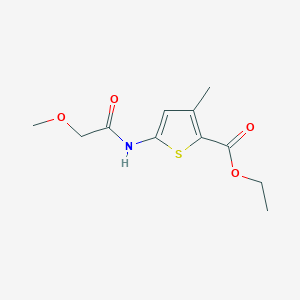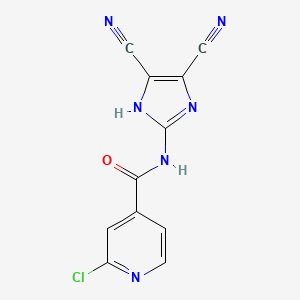
Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a thiophene-based compound that has been synthesized using various methods. The compound has shown potential in various research areas, including cancer treatment, anti-inflammatory activity, and antimicrobial activity.
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
Research into the conversion of plant biomass into valuable chemicals has highlighted the potential of furan derivatives for various applications. Furan derivatives, akin to ethyl 5-(2-methoxyacetamido)-3-methylthiophene-2-carboxylate in complexity and potential utility, are seen as sustainable alternatives to petrochemicals. They could serve as monomers for polymers, components in fuels, or as intermediates in the synthesis of fine chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Methionine Salvage and Biochemical Synthesis
The methionine salvage pathway is crucial for synthesizing S-adenosylmethionine (SAM), a vital methyl donor in numerous methylation reactions essential for plant growth and development. This pathway, involving complex biochemical transformations, could be analogous to the processes this compound might undergo or influence in biological systems, reflecting its potential utility in enhancing biochemical synthesis pathways (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013).
Poly(3,4-ethylenedioxythiophene) (PEDOT) in Organic Electronics
PEDOT, a conductive polymer, has seen extensive application in organic electronic devices due to its high electrical conductivity and transparency. The exploration of similar conductive materials, potentially including this compound, could lead to advancements in electronic materials with applications ranging from solar cells to transistors (Yue & Xu, 2012).
Enhancing Thermoelectric Performance
Efforts to enhance the thermoelectric performance of materials like PEDOT:PSS through various treatment methods point towards a broader interest in improving the functionality of organic materials for energy applications. Similar strategies could be applicable to the optimization of compounds like this compound for specific scientific applications (Zhu, Liu, Jiang, Xu, & Liu, 2017).
properties
IUPAC Name |
ethyl 5-[(2-methoxyacetyl)amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-16-11(14)10-7(2)5-9(17-10)12-8(13)6-15-3/h5H,4,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPTZKKEFJEKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)

![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)





![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)
![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)
![5-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2580589.png)
![4-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2580591.png)
![3-Methyl-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2580593.png)
![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)